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BRPF1 functions as an essential scaffold and multivalent chromatin reader for the MOZ histone

acetyltransferase (HAT) complex. This 4-subunit complex includes MOZ (KAT6A), BRPF1, ING5, and

MEAF6 [1] [2]. The table below summarizes the core components and BRPF1's functional domains.

Table 1: The MOZ HAT Complex Core Subunits

Protein Role in Complex Key Functional Domains

MOZ
(KAT6A)

Catalytic subunit, MYST family
histone acetyltransferase [2]

NEMM, MYST (HAT domain), DPF (double PHD
finger) [2]

BRPF1 Central scaffolding subunit and
multivalent chromatin reader [1] [2]

PZP (binds nucleosome), Bromodomain (binds
acetylated lysines), PWWP (binds H3K36me3) [1]

[2]

ING5 Subunit linking complex to chromatin

[2]

PHD finger (binds H3K4me3) [2]

MEAF6 Stabilizing subunit [2] No reader domains specified in sources

Table 2: BRPF1 Chromatin Reader Domains
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Domain Recognition Specificity Functional Role

PZP (PHD-Zn
knuckle-PHD)

Histone H3 N-terminus and linker DNA [1] Anchors complex to the
nucleosome [1]

Bromodomain Di-acetylated histone H4 (H4K5acK8ac,
H4K5acK12ac) and other acetylated marks

(H2AK5ac, H3K14ac) [3] [4]

Recruits complex to
acetylated chromatin

regions [3]

PWWP Histone H3 lysine 36 trimethylation (H3K36me3)

[1]

Targets complex to actively

transcribed genomic regions
[1]

The following diagram illustrates how these domains and subunits work together to recruit the complex to

specific genomic locations and facilitate gene activation, particularly of HOX genes, which is a key event in

MOZ-related leukemias.
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Diagram 1: The MOZ-BRPF1 complex is recruited to active chromatin regions through its reader domains,

leading to histone acetylation, HOX gene activation, and leukemogenesis.

Role of BRPF1 in AML Pathogenesis

The primary oncogenic mechanism of BRPF1 in AML is through its partnership with the MOZ-TIF2 fusion

oncoprotein, which results from chromosomal translocations and is associated with poor prognosis [5] [2].
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Critical for MOZ-TIF2 Leukemogenesis: MOZ-TIF2 forms a stable complex with BRPF1. This

complex binds to and epigenetically activates HOXA9, HOXA10, and MEIS1—master regulators of
hematopoietic stem cell identity that are strongly linked to AML [5].

Dependence on HAT Activity and BRPF1: The leukemic transformation driven by MOZ-TIF2 is fully
dependent on both its intrinsic histone acetyltransferase (HAT) activity and the presence of BRPF1.

Depletion of BRPF1 disrupts the localization of the complex to HOX genes, leading to a loss of their
overexpression and a consequent loss of transformation ability [5].

Oncogenic Pathway: The proposed pathway is: MOZ-TIF2/BRPF1 complex → histone acetylation
at HOX genes → HOX gene overexpression → aberrant self-renewal and blocked
differentiation → development of AML [5].

Experimental Evidence and Key Protocols

Key experiments have validated BRPF1's critical role in AML models, primarily using the MOZ-TIF2 fusion

context.

Table 3: Key Experimental Findings on BRPF1 in AML

Experimental Approach Key Finding Functional Implication

Co-Immunoprecipitation
[5]

MOZ-TIF2 forms a stable complex with

BRPF1.

BRPF1 is an integral, non-

catalytic component of the
oncogenic fusion complex.

Chromatin
Immunoprecipitation
(ChIP) [5]

Both MOZ-TIF2 and BRPF1 interact
with the promoters of key HOX genes

(e.g., HOXA9, HOXA10) in leukemic
cells.

The complex is directly
located at and regulates its

critical target genes.

BRPF1
Knockdown/Depletion [5]

Loss of BRPF1 decreases MOZ
localization on HOX genes and

abolishes the in vitro transformation
ability of MOZ-TIF2.

BRPF1 is essential for the
targeting and oncogenic

function of the complex.

HAT-deficient MOZ-TIF2
mutant [5]

A mutant lacking acetyltransferase
activity cannot deregulate HOX genes

or initiate leukemia.

The enzymatic output of the
complex is required for

leukemogenesis.
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Detailed Protocol: Assessing BRPF1 Dependency in MOZ-TIF2
Driven Leukemogenesis

This methodology outlines the key experiments that established BRPF1 as critical for MOZ-TIF2-induced

leukemia [5].

Experimental Model: Use a suitable hematopoietic progenitor cell line (e.g., murine bone marrow
cells) transformed with the MOZ-TIF2 oncogene.

Genetic Intervention (Knockdown):
Target: Introduce short hairpin RNAs (shRNAs) specifically targeting BRPF1 into the MOZ-TIF2

transformed cells. Use a non-targeting shRNA as a negative control.
Alternative: Use a CRISPR/Cas9 system to knock out the BRPF1 gene.

Functional Assays:
Colony-Forming/Replating Assay: Plate the transfected cells in methylcellulose medium and

count the number and size of colonies over multiple serial replatings (typically 3-4 rounds). The
expected result is a significant reduction or complete abolition of colony-forming ability upon

BRPF1 depletion.
In Vivo Leukemogenesis Assay: Transplant the control and BRPF1-knockdown cells into

immunodeficient mice. Monitor the mice for the development of leukemia. BRPF1-deficient cells
are expected to have a significantly delayed or absent leukemogenic potential.

Mechanistic Validation:
Chromatin Immunoprecipitation (ChIP): Perform ChIP on control and BRPF1-knockdown

cells using antibodies against MOZ. Analyze the enrichment at the promoters of HOXA9 and
HOXA10 by qPCR. The expected outcome is a loss of MOZ binding to these promoters upon

BRPF1 depletion.
Gene Expression Analysis: Quantify the mRNA levels of HOXA9, HOXA10, and MEIS1 using

RT-qPCR. Expect a significant downregulation of these genes following BRPF1 loss.

BRPF1 as a Therapeutic Target

The compelling evidence of BRPF1's role in AML, especially through its bromodomain, makes it a

promising candidate for targeted therapy [1].

BRPF1 Bromodomain Inhibitors: Small-molecule inhibitors that block the BRPF1 bromodomain's
ability to "read" acetylated histones have been developed, such as PFI-4 and OF-1 [6]. Preclinical

studies show these inhibitors have notable anticancer effects [1].
Mechanism and Strategy: Inhibiting the bromodomain is expected to displace the MOZ/MORF

complexes from their target chromatin sites, disrupting the oncogenic transcriptional program [1] [3].
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This approach is particularly attractive in cancers dependent on the MOZ-BRPF1 complex, such as

certain AML subtypes.
Current Status and Challenge: While these inhibitors show promise in preclinical models, their

translation to clinical use is still hampered by a need for more robust pharmacokinetic and safety
data, as well as a clearer definition of the patient populations most likely to benefit [1]. Combinatorial

strategies with other targeted therapies are also being explored to enhance efficacy [1].

Future Research Directions

Several key challenges and future directions emerge from the current understanding of BRPF1 in AML:

Defining Context-Dependent Role: BRPF1 can potentially act as both an oncogene and a tumor

suppressor depending on the tumor type and molecular context; its precise role in different AML
genetic subgroups needs further clarification [1] [7].

Understanding Resistance and Combinatorial Therapies: Research in other cancers (like triple-
negative breast cancer) shows BRPF1 can drive chemotherapy resistance by regulating the drug

efflux pump ABCB1 [6]. Investigating if similar mechanisms exist in AML could open avenues for
combination therapies to overcome resistance.

Translating Inhibitors to Clinic: A major focus is advancing the development of selective BRPF1
bromodomain inhibitors and initiating clinical trials to evaluate their safety and efficacy in AML patients

[1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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